molecular formula C12H12Cl2N2OS B2389661 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol CAS No. 2580221-30-1

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol

Cat. No.: B2389661
CAS No.: 2580221-30-1
M. Wt: 303.2
InChI Key: BCWZQUYEBZQWMY-UHFFFAOYSA-N
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Description

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol is a chemical compound with the molecular formula C12H12Cl2N2OS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol typically involves the reaction of 2,5-dichloro-1,3-thiazole with an appropriate amine and phenol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(2,5-Dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol is unique due to the presence of both the thiazole ring and the phenol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[2-(2,5-dichloro-1,3-thiazol-4-yl)ethylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c13-11-10(16-12(14)18-11)4-5-15-7-8-2-1-3-9(17)6-8/h1-3,6,15,17H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZQUYEBZQWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CNCCC2=C(SC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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